molecular formula C20H23FN2O2S B2649415 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 682762-87-4

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2649415
CAS RN: 682762-87-4
M. Wt: 374.47
InChI Key: DZFATNLIXMYBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule that contains an indole ring, which is a common structure in many biologically active compounds . The indole ring in this compound is substituted with a fluoro and a methyl group, which can significantly alter its properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzenesulfonamide group, and various substituents. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Indole derivatives, like this compound, can undergo a variety of chemical reactions. Electrophilic substitution is common due to the aromatic nature of the indole ring . The presence of the fluoro and methyl substituents can also influence the reactivity of the compound.

Future Directions

The study of indole derivatives is a rich field with many potential applications in medicinal chemistry . Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity.

properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-12-9-13(2)20(14(3)10-12)26(24,25)22-8-7-17-15(4)23-19-6-5-16(21)11-18(17)19/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFATNLIXMYBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.